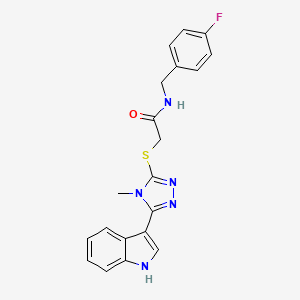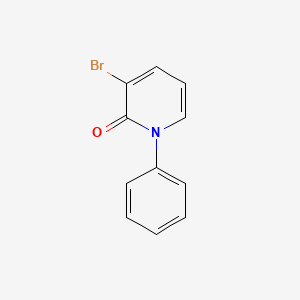![molecular formula C21H15BrN4O4S B2625074 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111994-40-1](/img/structure/B2625074.png)
6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxadiazole ring and the bromophenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the oxadiazole intermediate.
Construction of the quinazolinone core: This is typically done through a cyclization reaction involving an appropriate precursor, such as an anthranilic acid derivative.
Attachment of the cyclopropyl group: This can be introduced via a cyclopropanation reaction.
Final assembly: The various intermediates are then coupled together under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Uniqueness
The uniqueness of 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The bromophenyl group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs. Additionally, the presence of the oxadiazole ring and the quinazolinone core provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4S/c22-12-3-1-2-11(6-12)19-24-18(30-25-19)9-31-21-23-15-8-17-16(28-10-29-17)7-14(15)20(27)26(21)13-4-5-13/h1-3,6-8,13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSQQWLCKRGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
![4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE](/img/structure/B2624994.png)
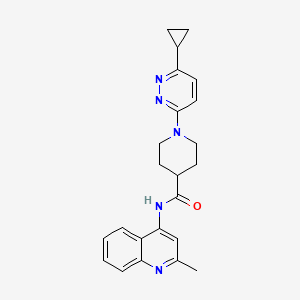
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)
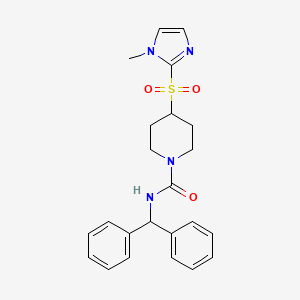
![(E)-N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2625000.png)
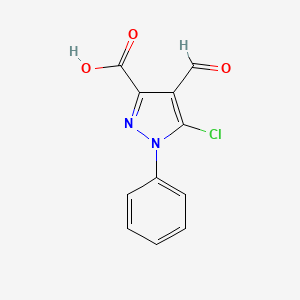

![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea](/img/structure/B2625006.png)
![5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B2625009.png)
